molecular formula C12H17IN2O2S B2860510 1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine CAS No. 313402-85-6

1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B2860510
CAS No.: 313402-85-6
M. Wt: 380.24
InChI Key: LXTNEYJLINLIQI-UHFFFAOYSA-N
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Description

1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine is an organic compound with a complex structure that includes an iodine atom, a methyl group, and a sulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine typically involves multiple steps. One common method starts with the iodination of 2-methylbenzenesulfonyl chloride, followed by the reaction with 4-methylpiperazine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the methyl groups can be oxidized to carboxylic acids.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid derivative.

Scientific Research Applications

1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The iodine atom and sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Iodo-2-methylphenyl)sulfonyl-1H-benzimidazole
  • 1-Bromo-4-iodo-2-methylbenzene
  • 4-Iodophenol

Uniqueness

1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and biological activity. Its structure allows for multiple types of chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-iodo-2-methylphenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O2S/c1-10-9-11(13)3-4-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTNEYJLINLIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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